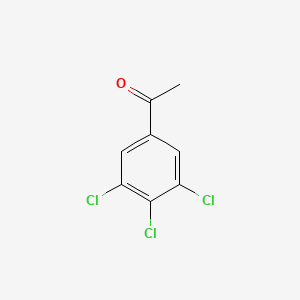1-(3,4,5-Trichlorophenyl)ethanone
CAS No.: 35981-65-8
Cat. No.: VC8268256
Molecular Formula: C8H5Cl3O
Molecular Weight: 223.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35981-65-8 |
|---|---|
| Molecular Formula | C8H5Cl3O |
| Molecular Weight | 223.5 g/mol |
| IUPAC Name | 1-(3,4,5-trichlorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H5Cl3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 |
| Standard InChI Key | YFIHAWSUYAGEPD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl |
| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Spectroscopic Signatures
-
¹H NMR: Aromatic protons appear as a singlet at δ ~7.8–8.2 ppm due to symmetry and electron-withdrawing effects .
-
¹³C NMR: The carbonyl carbon resonates at δ ~195–200 ppm, while aromatic carbons adjacent to chlorine atoms show deshielding (δ ~130–140 ppm).
-
IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at ~750–600 cm⁻¹ .
Synthetic Routes and Optimization
Alternative Methods
-
Grignard Reaction: 3,4,5-Trichlorophenylmagnesium bromide reacting with acetyl chloride.
-
Oxidation of Alcohols: Oxidation of 1-(3,4,5-trichlorophenyl)ethanol using Jones reagent.
Physicochemical Properties and Reactivity
Electronic Effects
The trichlorophenyl group exerts strong -I (inductive) effects, activating the carbonyl toward nucleophilic attack while deactivating the aromatic ring toward electrophilic substitution. This duality makes the compound a versatile electrophile in SN2 reactions and a poor substrate for further aromatic functionalization.
Thermal Stability
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~250°C, releasing HCl gas and forming chlorinated polyaromatic hydrocarbons .
Applications in Industrial and Medicinal Chemistry
Pharmaceutical Intermediates
1-(3,4,5-Trichlorophenyl)ethanone serves as a precursor in synthesizing antifungal agents and non-steroidal anti-inflammatory drugs (NSAIDs). Its electron-deficient aromatic ring enhances binding affinity to cytochrome P450 enzymes, a trait exploited in prodrug design.
Agrochemical Development
Incorporated into herbicides and pesticides, the compound’s lipophilicity improves membrane permeability in plant tissues. Recent studies highlight its role in synthesizing chloroacetanilide herbicides .
| Hazard | Mitigation Strategy |
|---|---|
| Skin Contact | Nitrile gloves; immediate washing with soap |
| Inhalation | Use fume hoods; monitor airborne particulates |
| Environmental Release | Contain with vermiculite; neutralize with bicarbonate |
Ecological Impact
Chlorinated acetophenones exhibit moderate persistence in soil (t₁/₂ = 30–60 days). Biodegradation pathways involve microbial dechlorination, but anaerobic conditions may yield toxic metabolites like chlorophenols .
Comparative Analysis with Halogenated Analogs
Positional Isomerism Effects
-
2,3,4-Trichloroacetophenone: Lower symmetry reduces crystallinity (mp: 72–75°C vs. 85–90°C for 3,4,5-isomer) .
-
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Fluorination increases metabolic stability but complicates synthesis .
Future Research Directions
-
Green Synthesis: Developing catalytic systems to minimize AlCl₃ waste in Friedel-Crafts reactions.
-
Therapeutic Exploration: Screening for kinase inhibition activity given structural similarity to ATP-competitive inhibitors.
-
Environmental Remediation: Photocatalytic degradation using TiO₂ nanoparticles to mitigate ecosystem impacts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume